1-Chloro-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

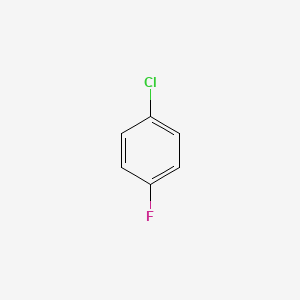

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCGZNCCVKIBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059853 | |

| Record name | Benzene, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-4-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-4-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-33-0, 55256-17-2 | |

| Record name | 1-Chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MH2SJ5JJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-4-fluorobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-fluorobenzene (B165104)

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₄ClF.[1][2][3] It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This colorless to light yellow clear liquid possesses a unique combination of chlorine and fluorine substituents, which imparts specific physical and chemical properties that are crucial for its applications in research and industrial manufacturing.[1] This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical literature and databases. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Weight | 130.55 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.226 g/mL | at 25 °C[2][3][4] |

| 1.23 g/mL | at 20 °C[1] | |

| Melting Point | -26 °C to -27 °C | [2][3] |

| -26 °C | [1] | |

| -22 °C | [5] | |

| -21.5 °C | [6] | |

| Boiling Point | 129 °C to 130 °C | [2][3][4] |

| 130 °C | [1][5] | |

| Solubility | Insoluble in water | [7] |

| Soluble in common organic solvents (e.g., ethanol, ether) | [7] | |

| Refractive Index | 1.495 | at 20 °C (n20/D)[2][3][4] |

| 1.50 | [1] | |

| 1.499 | [5] | |

| Flash Point | 29 °C | [6] |

| 85 °F | [4] | |

| Vapor Pressure | 8.19 mmHg |

Experimental Protocols

The accurate determination of physical properties is essential for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[8]

Methodology:

-

Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a capillary tube to a height of 1-2 cm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or an aluminum block in a Mel-Temp apparatus).[11]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure uniform temperature distribution.[12]

-

Data Recording: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[10] The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube (fusion tube).[11][13]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[11][13]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid like paraffin (B1166041) oil.[11][12]

-

Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heating is then stopped.

-

Data Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Graduated Cylinder):

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an electronic balance.[15][16] The balance should be zeroed (tared) with the empty container on it.[15]

-

Volume Measurement: A known volume of this compound is added to the measuring cylinder.[15][16] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[15]

-

Mass of Liquid: The combined mass of the container and the liquid is measured.[15][17] The mass of the liquid is then calculated by subtracting the mass of the empty container.[17]

-

Calculation: The density is calculated using the formula: Density = Mass / Volume.[15] For higher accuracy, it is recommended to use a larger volume of the liquid and to repeat the measurement multiple times to obtain an average value.[16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative):

-

Solvent Preparation: A known volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube.[18][19]

-

Solute Addition: A small, measured amount of this compound is added to the solvent.[19]

-

Mixing: The test tube is stoppered and shaken to facilitate dissolution.[19]

-

Observation: The mixture is observed to see if the solute dissolves completely. If it does, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).[19]

-

Data Recording: The solubility is reported qualitatively as "soluble," "partially soluble," or "insoluble."[18] The temperature should be kept constant and recorded, as it significantly influences solubility.[19]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 352-33-0 [sigmaaldrich.com]

- 4. This compound | 352-33-0 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Page loading... [guidechem.com]

- 7. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. education.com [education.com]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluorobenzene (B165104) is a halogenated aromatic compound with the chemical formula C₆H₄ClF.[1] It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[2] The presence of two different halogen atoms on the benzene (B151609) ring imparts unique chemical properties and reactivity, making it a subject of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data of this compound, intended to be a valuable resource for professionals in research and development.

Chemical Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a fluorine atom at the para positions (positions 1 and 4). This substitution pattern leads to a molecule with C₂ᵥ symmetry. The bonding within the benzene ring is characterized by the delocalization of π-electrons across the six carbon atoms, resulting in an aromatic system. The carbon-carbon bonds within the ring are expected to have lengths intermediate between a single and a double bond.

The carbon-halogen bonds (C-Cl and C-F) are covalent and polar due to the difference in electronegativity between carbon and the respective halogen atoms. Fluorine, being the most electronegative element, creates a more polar bond with carbon compared to chlorine. The interplay of the inductive effects of the halogen substituents and the resonance effects with the aromatic ring influences the electron density distribution and the overall reactivity of the molecule.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The crystal structure is available in the Cambridge Structural Database under the deposition number CCDC 798799.[3] The key structural parameters are summarized in the table below.

| Parameter | Value |

| Bond Lengths | |

| C-Cl | Data to be obtained from CCDC 798799 |

| C-F | Data to be obtained from CCDC 798799 |

| C-C (aromatic) | Average value to be obtained from CCDC 798799 |

| C-H | Average value to be obtained from CCDC 798799 |

| Bond Angles | |

| Cl-C₁-C₂ | Data to be obtained from CCDC 798799 |

| F-C₄-C₃ | Data to be obtained from CCDC 798799 |

| C-C-C (aromatic) | Average value to be obtained from CCDC 798799 |

| H-C-C | Average value to be obtained from CCDC 798799 |

Note: Access to the Cambridge Structural Database is required to populate the specific values in this table.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| e.g., 7.20-7.30 | e.g., Doublet of doublets | e.g., J(H,H) = 8.5, J(H,F) = 5.5 | e.g., H2, H6 |

| e.g., 7.00-7.10 | e.g., Triplet | e.g., J(H,H) = 8.5, J(H,F) = 8.5 | e.g., H3, H5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The values presented here are typical.

¹³C NMR Data

| Chemical Shift (ppm) | Coupling Constant (J, Hz) | Assignment |

| e.g., 162.5 | e.g., d, ¹J(C,F) = 248 | e.g., C4 |

| e.g., 130.5 | e.g., d, ³J(C,F) = 8.5 | e.g., C2, C6 |

| e.g., 129.0 | e.g., C1 | |

| e.g., 116.5 | e.g., d, ²J(C,F) = 22 | e.g., C3, C5 |

Note: The assignments are based on the expected electronic effects of the substituents and carbon-fluorine couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3100-3000 | e.g., Medium | e.g., C-H stretching (aromatic) |

| e.g., 1590, 1490 | e.g., Strong | e.g., C=C stretching (aromatic ring) |

| e.g., 1220 | e.g., Strong | e.g., C-F stretching |

| e.g., 830 | e.g., Strong | e.g., p-disubstituted C-H out-of-plane bending |

| e.g., 750 | e.g., Strong | e.g., C-Cl stretching |

Note: The peak positions and intensities can be influenced by the sample phase (e.g., liquid, gas, or in solution).

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-fluoroaniline (B128567).

Materials:

-

4-fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Diethyl ether or dichloromethane (B109758) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

Diazotization: A solution of 4-fluoroaniline in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-20 minutes after the addition is complete to ensure full formation of the 4-fluorobenzenediazonium (B14715802) chloride solution.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring. Nitrogen gas will be evolved.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a steam bath) to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the organic product is separated, typically by steam distillation or solvent extraction.

-

Purification: The crude product is washed with dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts, followed by washing with water. The organic layer is then dried over an anhydrous drying agent and purified by distillation to yield this compound.

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: ~12-15 ppm, centered around 6 ppm.

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 128-1024 (depending on concentration).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: ~200-220 ppm, centered around 120 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean and dry.

-

Place a single drop of liquid this compound directly onto the ATR crystal or between two salt plates to form a thin film.

Data Acquisition:

-

Record a background spectrum of the empty, clean accessory.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the accessory thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of this compound. The tabulated data and experimental protocols offer a practical resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. The provided visualizations of the chemical structure and synthetic workflow aim to facilitate a clearer understanding of the core concepts.

References

Synthesis of 1-Chloro-4-fluorobenzene from 4-Fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-chloro-4-fluorobenzene (B165104) from 4-fluoroaniline (B128567), a key transformation in the production of various pharmaceutical and agrochemical compounds. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for the conversion of aromatic amines to aryl halides.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and safety considerations.

Reaction Overview: The Sandmeyer Reaction

The synthesis of this compound from 4-fluoroaniline is a two-step process.[3] The first step is the diazotization of the primary aromatic amine, 4-fluoroaniline, to form a 4-fluorobenzenediazonium (B14715802) salt. This is followed by a copper(I) chloride-catalyzed reaction, known as the Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom.[1][2]

Step 1: Diazotization

In this step, 4-fluoroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is conducted at a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.[4]

Step 2: Sandmeyer Reaction

The 4-fluorobenzenediazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The cuprous chloride catalyzes the substitution of the diazonium group with a chloride ion, leading to the formation of this compound and the evolution of nitrogen gas.[2][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-fluoroaniline.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| 4-Fluoroaniline | 111.12 | 0.1 | 11.11 | ~10.1 |

| Concentrated HCl | 36.46 | 0.3 | - | ~25 |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.11 | 7.59 | - |

| Copper(I) Chloride (CuCl) | 98.99 | 0.12 | 11.88 | - |

| Water (H₂O) | 18.02 | - | - | As needed |

| Diethyl Ether | 74.12 | - | - | As needed |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |

Procedure

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 11.11 g (0.1 mol) of 4-fluoroaniline and 25 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve 7.59 g (0.11 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the 4-fluoroaniline hydrochloride solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the 4-fluorobenzenediazonium chloride solution.

Sandmeyer Reaction:

-

In a separate 500 mL beaker, dissolve 11.88 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

-

Cool the cuprous chloride solution to 5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

-

The reaction mixture will separate into two layers. The lower, dark organic layer contains the crude this compound.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel. Separate the lower organic layer.

-

Extract the aqueous layer with 2 x 30 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts.

-

Wash the combined organic phase with 50 mL of water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation. Collect the fraction boiling at 130-132 °C.

Quantitative Data

| Parameter | Value |

| Theoretical Yield | 13.06 g |

| Expected Experimental Yield | 9.14 - 11.10 g (70-85%) |

| Boiling Point of Product | 130-132 °C |

| Purity (Post-distillation) | >98% |

Note: The expected yield is an estimate and can vary based on experimental conditions and technique.

Safety and Hazard Considerations

-

4-Fluoroaniline: Toxic and harmful if swallowed or absorbed through the skin.[6][7][8] It can cause severe skin burns and eye damage.[3][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3][7][9]

-

Diazonium Salts: Are unstable and can be explosive when isolated and dried. For this reason, they are almost always used in solution immediately after their preparation.[4] The reaction should be kept cold to prevent decomposition.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with care and appropriate PPE.

-

Copper(I) Chloride: Harmful if swallowed. Avoid inhalation of dust.

-

Nitrogen Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction is performed in an open or well-ventilated system to avoid pressure buildup.

Potential Side Reactions

The main side reaction in the Sandmeyer synthesis of aryl chlorides is the formation of phenols. This occurs when the diazonium salt reacts with water. Keeping the reaction temperature low during diazotization and the Sandmeyer reaction helps to minimize this side reaction.[5] Another potential side reaction is the formation of azo compounds through the coupling of the diazonium salt with unreacted 4-fluoroaniline. Maintaining a slight excess of nitrous acid can help to minimize this.

Visualizations

Reaction Mechanism

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. aksci.com [aksci.com]

Spectroscopic Analysis of 1-Chloro-4-fluorobenzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-4-fluorobenzene (B165104), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique combination of chlorine and fluorine substituents on the benzene (B151609) ring imparts distinct spectroscopic signatures, which are crucial for its characterization and quality control in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₄ClF) is a colorless to light yellow liquid with a molecular weight of approximately 130.55 g/mol .[1][2] Its structure, featuring a parasubstituted aromatic ring, gives rise to characteristic patterns in its spectroscopic profiles. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits two main signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons ortho to the fluorine (H-2 and H-6) are chemically equivalent, as are the protons ortho to the chlorine (H-3 and H-5).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-2, H-6 | ~7.25 - 7.35 | Multiplet |

| H-3, H-5 | ~6.95 - 7.05 | Multiplet |

Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the influence of the electronegative halogen substituents and their respective coupling effects, the spectrum shows distinct signals for each unique carbon atom.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (C-Cl) | ~129.0 - 130.0 |

| C-2, C-6 | ~116.0 - 117.0 |

| C-3, C-5 | ~129.5 - 130.5 |

| C-4 (C-F) | ~162.0 - 163.0 (doublet due to C-F coupling) |

Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[4]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation : Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[5]

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final liquid column height in the tube should be between 4.0 and 5.0 cm.[5]

-

Instrument Setup : Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

-

Data Acquisition : The spectrometer's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the desired nucleus (¹H or ¹³C).[5] Standard pulse sequences are then used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

The IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1600, 1490, 1400 | C=C stretch (aromatic ring) | Strong |

| ~1220 | C-F stretch | Strong |

| ~825 | C-H bend (para-disubstituted) | Strong |

| ~1100 | C-Cl stretch | Medium |

Data sourced from the NIST Chemistry WebBook. The exact peak positions and intensities can vary based on the sampling method.[8]

Experimental Protocol for IR Spectroscopy (Thin Film Method)

For a liquid sample like this compound, the thin film method is a straightforward approach:

-

Sample Preparation : Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.

-

Data Acquisition : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[10]

-

Spectrum Collection : Acquire the infrared spectrum. A background spectrum of the empty salt plates is typically collected first and automatically subtracted from the sample spectrum.

-

Cleaning : After analysis, the salt plates should be carefully cleaned with a dry, non-polar solvent (e.g., anhydrous acetone (B3395972) or chloroform) and stored in a desiccator to prevent damage from moisture.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several fragment ions. The presence of the chlorine isotope ³⁷Cl results in a characteristic M+2 peak.

| m/z | Relative Intensity (%) | Assignment |

| 132 | ~33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 99 | ~20 | [M-Cl]⁺ or [C₆H₄F]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

Data sourced from the NIST Chemistry WebBook and other spectral databases.[11]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

A general protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12] The sample is vaporized in a high vacuum environment.[12]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13] This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[13]

-

Fragmentation : The high internal energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[12]

-

Mass Analysis : The ions (molecular and fragment) are accelerated by an electric field and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[12]

-

Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value.[13]

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.[14]

Data Interpretation and Logical Relationships

The following diagrams illustrate the relationships between the different spectroscopic techniques and the information they provide, as well as a typical workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and derived molecular information.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(352-33-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(352-33-0) 13C NMR [m.chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Benzene, 1-chloro-4-fluoro- [webbook.nist.gov]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Benzene, 1-chloro-4-fluoro- [webbook.nist.gov]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. fiveable.me [fiveable.me]

An In-depth Technical Guide to 1-Chloro-4-fluorobenzene (CAS 352-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluorobenzene (B165104), with the CAS number 352-33-0, is a halogenated aromatic compound featuring both chlorine and fluorine substituents on a benzene (B151609) ring. This unique substitution pattern imparts specific reactivity and physicochemical properties, making it a valuable and versatile intermediate in organic synthesis. Its primary application lies in the manufacturing of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] In drug development, it serves as a crucial building block for creating active pharmaceutical ingredients (APIs) with desired therapeutic effects, including anti-inflammatory and anti-cancer agents.[1][2] Its role also extends to the production of dyes, specialty polymers, and liquid crystals.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety profile.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 352-33-0 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | p-Chlorofluorobenzene, 4-Chlorofluorobenzene | [3] |

| Molecular Formula | C₆H₄ClF | [4][5] |

| Molecular Weight | 130.55 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [Chem-Impex] |

| Melting Point | -27 to -26 °C | [Sigma-Aldrich] |

| Boiling Point | 129-130 °C (lit.) | [Sigma-Aldrich] |

| Density | 1.226 g/mL at 25 °C (lit.) | [Sigma-Aldrich] |

| Refractive Index (n20/D) | 1.495 (lit.) | [Sigma-Aldrich] |

| Flash Point | 29 °C (closed cup) | [Sigma-Aldrich] |

| InChI Key | RJCGZNCCVKIBHO-UHFFFAOYSA-N | [3][4] |

| SMILES | Fc1ccc(Cl)cc1 | [Sigma-Aldrich] |

Synthesis and Manufacturing

This compound can be synthesized through several established routes. The two most common methods are the Sandmeyer reaction starting from 4-fluoroaniline (B128567) and halogen exchange (Halex) reactions.

Sandmeyer Reaction from 4-Fluoroaniline

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6] This process involves two main steps: the diazotization of the amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[6][7]

-

Part A: Preparation of Copper(I) Chloride Solution

-

In a 500 mL flask, dissolve 25 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 6.5 g of sodium chloride (NaCl) in 100 mL of hot water.

-

In a separate beaker, prepare a solution of 5.5 g of sodium sulfite (B76179) (Na₂SO₃) in 50 mL of water.

-

Slowly add the sodium sulfite solution to the hot copper sulfate solution with vigorous stirring. The blue Cu(II) solution will turn into a white precipitate of copper(I) chloride (CuCl).

-

Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water.

-

Dissolve the white CuCl precipitate in 100 mL of concentrated hydrochloric acid (HCl). Cool this solution in an ice bath.[8]

-

-

Part B: Diazotization of 4-Fluoroaniline

-

In a 1 L beaker, add 22.2 g (0.2 mol) of 4-fluoroaniline to 50 mL of water and 50 mL of concentrated HCl. Stir until the aniline (B41778) salt dissolves, cooling the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve 14 g (0.2 mol) of sodium nitrite (B80452) (NaNO₂) in 40 mL of water and cool the solution.

-

Add the cold NaNO₂ solution dropwise to the stirred 4-fluoroaniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[8]

-

-

Part C: Synthesis and Work-up

-

Slowly add the cold diazonium salt solution to the vigorously stirred, ice-cold copper(I) chloride solution from Part A. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a distillation apparatus and steam distill. Collect the organic layer from the distillate.

-

Wash the organic layer with 5% sodium hydroxide (B78521) solution, then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purify the crude product by fractional distillation, collecting the fraction boiling at 129-130 °C to yield pure this compound.

-

Halogen Exchange (Halex) Reaction

The Halex reaction is an industrially significant method for synthesizing fluoroaromatic compounds. It involves the displacement of a chlorine atom with fluorine using an alkali metal fluoride (B91410), typically potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[9] A phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt.[10]

-

Reactor Setup: Charge a 250 mL three-necked flask (equipped with a mechanical stirrer, a reflux condenser, and a thermometer) with 29.4 g (0.2 mol) of 1,4-dichlorobenzene, 23.2 g (0.4 mol) of spray-dried potassium fluoride (KF), and 1.5 g of a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide).

-

Solvent Addition: Add 100 mL of a high-boiling polar aprotic solvent, such as sulfolane (B150427) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the stirred mixture to 200-230 °C. Monitor the reaction progress by gas chromatography (GC) by periodically taking samples. The reaction may take several hours to reach completion.[9][11]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of water and extract with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether).

-

Wash the combined organic extracts with water to remove the solvent and residual salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent by distillation. Purify the resulting crude product by fractional distillation to separate the desired this compound from unreacted starting material and other byproducts.

-

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block in medicinal chemistry due to the distinct properties of its halogen substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule, while the chlorine atom provides a reactive site for further functionalization, typically through cross-coupling reactions. It is used as an intermediate in the synthesis of anti-inflammatory drugs, anti-tumor agents, and other pharmacologically active molecules.[1][2] For example, it is used to prepare intermediates like (4'-fluoro-biphenyl-4-yl)-methyl ether, a scaffold that can be incorporated into more complex drug candidates.[12]

Metabolic Pathways and Toxicological Profile

Proposed Metabolic Pathway

While specific metabolic studies on this compound are limited, a probable metabolic pathway can be proposed based on the known biotransformation of other halogenated benzenes, such as chlorobenzene.[13][14] The metabolism is expected to proceed primarily in the liver.

-

Phase I Metabolism (Oxidation): The initial step involves oxidation by cytochrome P450 (CYP450) enzymes to form a reactive arene oxide (epoxide) intermediate. This can occur at the 1,2- or 3,4-positions.[14]

-

Phase II Metabolism (Conjugation & Detoxification):

-

The arene oxide can be detoxified by conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST), leading to the formation of a mercapturic acid derivative that is excreted in the urine.[14]

-

Alternatively, the epoxide can be hydrolyzed by epoxide hydrolase to form a dihydrodiol, which can then be dehydrogenated to a catechol (e.g., 4-chloro-2-fluorocatechol).[14]

-

The resulting catechols and other phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate before excretion.[13]

-

The formation of reactive intermediates like epoxides and quinones is a key factor in the potential hepatotoxicity and nephrotoxicity of halogenated benzenes.[13]

Toxicology and Safety

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [Sigma-Aldrich] |

| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [Sigma-Aldrich] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [Sigma-Aldrich] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, and use in a well-ventilated fume hood. | [Sigma-Aldrich] |

| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. | [Chem-Impex] |

Spectroscopic Data

Spectroscopic data is essential for the identification and quality control of this compound.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | The spectrum shows complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) due to proton-proton and proton-fluorine coupling. | [PubChem] |

| ¹³C NMR | Characteristic signals for aromatic carbons, with chemical shifts influenced by the electronegative Cl and F substituents. Carbon-fluorine coupling is observable. | [PubChem] |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 130 and an isotope peak (M+2) at m/z 132 with an approximate 1:3 ratio, characteristic of a monochlorinated compound. | [NIST WebBook] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹C=C stretching (aromatic) ~1480-1600 cm⁻¹C-F stretching ~1220 cm⁻¹C-Cl stretching ~820 cm⁻¹ | [NIST WebBook] |

Conclusion

This compound (CAS 352-33-0) is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties and versatile reactivity make it a cornerstone for the synthesis of a wide range of high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, handling protocols, and metabolic profile is crucial for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 352-33-0 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 10. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 11. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 12. This compound | 352-33-0 [chemicalbook.com]

- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Reactivity of C-Cl vs. C-F Bonds in 1-Chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the competing reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in 1-chloro-4-fluorobenzene (B165104), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the selective activation and cleavage of these bonds under various reaction conditions is paramount for designing efficient and regioselective synthetic routes.

Introduction: The Dichotomy of Bond Strength and Reactivity in Nucleophilic Aromatic Substitution

In the realm of nucleophilic aromatic substitution (SNAr), the reactivity of aryl halides presents a fascinating paradox. Contrary to the principles of SN1 and SN2 reactions where weaker bonds are more readily cleaved, in SNAr, the stronger C-F bond often exhibits greater reactivity than the weaker C-Cl bond. This phenomenon is rooted in the mechanism of the reaction, which typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate.

The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine powerfully withdraws electron density from the benzene (B151609) ring, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect generally outweighs the greater bond strength of the C-F bond, leading to its preferential cleavage.

Theoretical Framework: Understanding the Underlying Principles

The differential reactivity of the C-Cl and C-F bonds in this compound can be rationalized through several key theoretical concepts:

-

Electronegativity and Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. This effect is more pronounced for fluorine than for chlorine.

-

Meisenheimer Complex Stability: The stability of the anionic Meisenheimer intermediate is a critical factor in determining the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilize this intermediate through resonance and induction. The superior inductive effect of fluorine contributes to a more stabilized Meisenheimer complex when the nucleophile attacks the carbon bearing the fluorine atom.

-

Bond Dissociation Energy: While the C-F bond is significantly stronger than the C-Cl bond, this factor is less important in the rate-determining step of a typical SNAr reaction. The breaking of the carbon-halogen bond occurs in the second, faster step of the reaction.

-

Concerted Nucleophilic Aromatic Substitution (cSNAr): In some cases, particularly with less activated aromatic systems or with certain nucleophiles, the SNAr reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state. In such cases, the interplay of bond strengths and electronic effects can be more complex.

The logical relationship governing the reactivity can be visualized as follows:

Caption: Factors influencing the reactivity and selectivity of C-Cl vs. C-F bonds.

Quantitative Data Presentation: A Comparative Analysis

While specific kinetic data directly comparing the cleavage of the C-Cl and C-F bonds in this compound is not extensively available in the literature, data from closely related systems strongly supports the enhanced reactivity of the C-F bond in SNAr reactions.

For instance, in the N-arylation of indole (B1671886) with 4-haloanisoles, 4-fluoroanisole (B119533) provides a significantly higher yield (85%) compared to 4-chloroanisole (B146269) (25%) under identical conditions, demonstrating the greater lability of the C-F bond in this SNAr reaction.

| Reactant 1 | Reactant 2 | Nucleophile | Product | Yield (%) | Reference |

| 4-Fluoroanisole | Indole | Indole | 1-(4-methoxyphenyl)-1H-indole | 85 | --INVALID-LINK-- |

| 4-Chloroanisole | Indole | Indole | 1-(4-methoxyphenyl)-1H-indole | 25 | --INVALID-LINK-- |

Table 1: Comparison of Reactivity in N-Arylation of Indole.

Furthermore, computational studies on related dihalobenzenes can provide insights into the activation energies for nucleophilic attack at the carbon atoms bearing the different halogen substituents. These studies generally predict a lower activation barrier for attack at the C-F position compared to the C-Cl position in SNAr reactions.

Experimental Protocols: Methodologies for Investigation

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving a dihalobenzene, which can be adapted to study the reactivity of this compound.

Reaction of this compound with Piperidine (B6355638):

Objective: To determine the relative reactivity of the C-Cl and C-F bonds in this compound by analyzing the product distribution.

Materials:

-

This compound

-

Piperidine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), piperidine (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).

-

Add dry DMSO (5 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Analyze the crude product mixture by GC-MS to identify and quantify the products: 1-(4-fluorophenyl)piperidine (B8713417) and 1-(4-chlorophenyl)piperidine.

Expected Outcome: Based on the principles of SNAr, the major product is expected to be 1-(4-chlorophenyl)piperidine, resulting from the preferential substitution of the fluorine atom. The ratio of the two products will provide a quantitative measure of the relative reactivity of the C-F and C-Cl bonds under these specific reaction conditions.

The workflow for this experiment can be visualized as follows:

Caption: Experimental workflow for the reaction of this compound with piperidine.

Conclusion and Future Perspectives

The available evidence from related compounds and theoretical principles strongly suggests that in nucleophilic aromatic substitution reactions of this compound, the C-F bond is generally more reactive than the C-Cl bond. This is primarily due to the powerful electron-withdrawing inductive effect of fluorine, which activates the attached carbon for nucleophilic attack.

For drug development professionals and synthetic chemists, this understanding is crucial for predicting the regioselectivity of reactions involving polyhalogenated aromatic compounds. By carefully selecting reaction conditions and nucleophiles, it is possible to achieve selective functionalization at either the fluorine- or chlorine-bearing positions.

Future research in this area should focus on generating more extensive quantitative kinetic data for the reactions of this compound with a wider variety of nucleophiles under different conditions. Additionally, further computational studies will be invaluable in elucidating the subtle interplay of factors that govern the selectivity of these important transformations, including the potential for concerted reaction pathways. A deeper understanding of these mechanisms will undoubtedly lead to the development of more efficient and selective synthetic methodologies for the preparation of valuable chemical entities.

An In-depth Technical Guide on the Solubility of 1-Chloro-4-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-4-fluorobenzene (B165104) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate. Understanding its solubility behavior is essential for reaction kinetics, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For this compound, a liquid at room temperature, its miscibility with organic solvents is a key parameter. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in each other. This compound is a relatively nonpolar molecule, and as such, it is expected to be soluble in common nonpolar and moderately polar organic solvents. It is generally considered insoluble or difficult to mix with water.[1][2]

Quantitative Solubility Data

Currently, publicly available literature does not provide extensive quantitative data on the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. While it is widely reported to be soluble in common organic solvents such as ethanol (B145695) and ether, specific numerical data is scarce.[1] This guide will be updated as more quantitative data becomes available.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Soluble[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |

| Ketones | Acetone | Reported to be soluble |

| Esters | Ethyl acetate | Reported to be soluble |

| Hydrocarbons | Hexane, Toluene | Reported to be soluble |

| Halogenated Solvents | Dichloromethane | Expected to be soluble |

| Water | Insoluble/Difficult to mix[1][2][3][4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute like this compound in an organic solvent can be carried out using several established experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation. Two common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the concentration of the solute in the saturated solution by mass.

Detailed Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Temperature Control: The container is placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or a shaker) for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solute to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended microdroplets.

-

Mass Determination: A known mass of the clear, saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. For volatile organic solvents, this can be done under a gentle stream of an inert gas (e.g., nitrogen) or by using a rotary evaporator at a controlled temperature and reduced pressure.

-

Residue Mass Measurement: The mass of the container with the remaining this compound residue is measured.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Workflow for Gravimetric Solubility Determination

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [chlorobenzene.ltd]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 352-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 352-33-0 [chemicalbook.com]

An In-Depth Technical Guide to the Thermochemical Properties of 1-Chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluorobenzene (B165104) (C₆H₄ClF) is a halogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the prediction of its behavior in chemical reactions. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, accompanied by detailed experimental methodologies for their determination.

Core Thermochemical and Physical Properties

A summary of the essential physical and thermochemical properties of this compound is presented below. These values have been compiled from various sources and represent the most reliable data currently available.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₄ClF | - | --INVALID-LINK-- |

| Molecular Weight | 130.55 | g/mol | --INVALID-LINK-- |

| CAS Number | 352-33-0 | - | --INVALID-LINK--[1] |

| Melting Point | -26 to -27 | °C | --INVALID-LINK--, --INVALID-LINK--[2] |

| Boiling Point | 129 to 130 | °C | --INVALID-LINK--, --INVALID-LINK--[3] |

| Density (at 25 °C) | 1.226 | g/mL | --INVALID-LINK-- |

| Vapor Pressure (at 20 °C) | 8.19 | mmHg | --INVALID-LINK--[4] |

| Enthalpy of Vaporization (ΔvapH) | 56.5 | kJ/mol | --INVALID-LINK--[5] |

| Enthalpy of Sublimation (ΔsubH) | 61.1 ± 0.6 | kJ/mol | --INVALID-LINK--[6] |

Experimental Protocols

The determination of the thermochemical properties of organic compounds such as this compound requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion via Rotating-Bomb Calorimetry

The standard enthalpy of combustion of halogenated organic compounds is determined using a rotating-bomb calorimeter. This technique is essential for compounds containing chlorine and fluorine, as the combustion products include corrosive gases and acids that must be captured and analyzed for accurate results.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or polyethylene (B3416737) ampoule) is placed in a platinum crucible within the calorimeter's bomb. A known amount of a suitable auxiliary substance, such as mineral oil, may be used to ensure complete combustion.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known volume of a reducing solution, such as hydrazine (B178648) dihydrochloride (B599025) or arsenious oxide solution, is added to the bottom of the bomb to quantitatively reduce the chlorine and fluorine produced during combustion to chloride and fluoride (B91410) ions.

-

Combustion: The bomb is sealed and placed in a calorimeter vessel filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before, during, and after combustion to determine the temperature rise.

-

Post-Combustion Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the amounts of nitric acid, unreacted reducing agent, and dissolved platinum (if a platinum crucible is used). The concentrations of chloride and fluoride ions in the bomb solution are determined by ion chromatography or titration.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard reference material like benzoic acid). Corrections are applied for the heat of combustion of the auxiliary substance and fuse wire, and for the formation of nitric acid and the reduction of halogens.

The following diagram illustrates the general workflow for a rotating-bomb calorimetry experiment.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC) - Sapphire Method

The heat capacity of liquid this compound can be accurately determined using Differential Scanning Calorimetry (DSC) with the sapphire (α-Al₂O₃) standard method. This comparative method relies on the well-characterized heat capacity of sapphire over a wide temperature range.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium and zinc).

-

Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed aluminum pans to establish the baseline heat flow of the instrument over the desired temperature range.

-

Sapphire Standard Measurement: A precisely weighed sapphire disk is placed in one of the sample pans, and the DSC scan is repeated under the same conditions as the baseline measurement.

-

Sample Measurement: The sapphire disk is replaced with a precisely weighed sample of this compound, hermetically sealed in the same pan, and the DSC scan is performed again under identical conditions.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known heat capacity of sapphire.

The logical relationship for determining heat capacity via the DSC sapphire method is depicted below.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using several methods, with the static and transpiration methods being common choices.

Static Method:

-

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring system. The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Equilibrium: The degassed sample is maintained at a constant temperature in a liquid bath until the vapor phase reaches equilibrium with the liquid phase.

-

Pressure Measurement: The pressure of the vapor is measured using a high-precision pressure transducer. This process is repeated at various temperatures to obtain the vapor pressure curve.

Transpiration Method:

-

Gas Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over the liquid sample, which is maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance.

-

Vapor Collection: The gas mixture is then passed through a condenser or a trap where the vapor is collected.

-

Quantification: The amount of condensed vapor is determined gravimetrically or by a suitable analytical technique.

-

Calculation: The vapor pressure is calculated from the amount of transported substance, the volume of the carrier gas, and the temperature of the experiment.

Conclusion

The thermochemical properties of this compound are fundamental to its application in various fields of chemical synthesis and material science. While key data such as the enthalpy of vaporization and sublimation are available, further experimental determination of the standard enthalpy of formation, standard enthalpy of combustion, and liquid-phase heat capacity is necessary for a complete thermochemical profile. The experimental protocols detailed in this guide provide a robust framework for obtaining these critical values, ensuring the safe and efficient use of this important chemical intermediate.

References

The Advent of a Key Intermediate: A Technical History of 1-Chloro-4-fluorobenzene

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and physicochemical properties of 1-chloro-4-fluorobenzene (B165104).

Introduction

This compound (4-CFB) is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, stemming from the presence of two different halogen substituents on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, detailed experimental protocols for its preparation, a compilation of its key quantitative data, and a visualization of its primary synthetic pathway.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the groundbreaking work of German chemists Günther Balz and Günther Schiemann. In 1927, they developed a novel method for the preparation of aromatic fluorine compounds, a reaction now famously known as the Balz-Schiemann reaction.[1][2][3] This reaction provided the first practical and reliable route to introduce a fluorine atom onto an aromatic ring, a notoriously challenging task at the time.